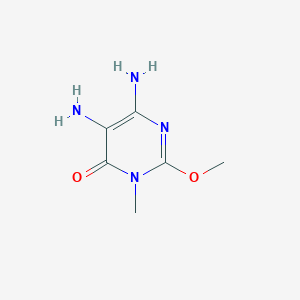
5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable amino and methoxy-substituted precursor, the compound can be synthesized through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that influence cellular processes, such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-methoxypyrimidine: Similar in structure but with different substitution patterns.
5,6-Diamino-2-methylpyrimidin-4(3H)-one: Lacks the methoxy group, leading to different chemical properties.
Uniqueness
5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one (CAS Number: 85357-27-3) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₄O₂ |
| Molecular Weight | 170.169 g/mol |
| LogP | 0.1157 |
| PSA (Polar Surface Area) | 96.160 Ų |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the use of various reagents to introduce the amino and methoxy groups onto the pyrimidine ring. Research has indicated that these synthetic pathways can yield derivatives with enhanced biological activities.
Antimicrobial Activity
Research has demonstrated significant antimicrobial properties of this compound against various bacterial strains. Notably, studies have reported:
- Inhibition against Gram-positive bacteria : The compound exhibited substantial activity against Micrococcus luteus and other Gram-positive strains.
- Inhibition against Gram-negative bacteria : It showed efficacy against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM .
Antifungal Activity
The compound also demonstrated antifungal properties, particularly against species within the genus Candida. In vitro assays indicated that it could inhibit fungal growth effectively, suggesting its potential application in treating fungal infections .
The mechanism by which this compound exerts its biological effects appears to involve:
- DNA Gyrase Inhibition : Molecular docking studies revealed strong binding interactions with DNA gyrase, a crucial enzyme for bacterial DNA replication. The compound forms multiple hydrogen bonds with key amino acids at the active site, which is critical for its antibacterial activity .
- Cell Membrane Disruption : The compound may also disrupt cellular membranes of pathogens, leading to increased permeability and eventual cell death.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Screening : A study evaluated a series of pyrimidine derivatives including this compound. Results indicated that it outperformed several standard antibiotics in inhibiting growth in both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : In cytotoxicity tests using HaCat and Balb/c 3T3 cell lines, the compound showed favorable results with minimal toxicity at effective antimicrobial concentrations .
Properties
CAS No. |
85357-27-3 |
|---|---|
Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
5,6-diamino-2-methoxy-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C6H10N4O2/c1-10-5(11)3(7)4(8)9-6(10)12-2/h7-8H2,1-2H3 |
InChI Key |
GWRBKNYYOZTNMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(N=C1OC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















